3-Undecanol

描述

Contextualization within Fatty Alcohol Chemistry and Undecanol (B1663989) Isomerism

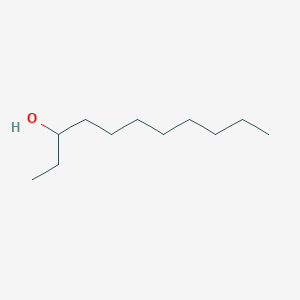

Fatty alcohols are aliphatic alcohols derived from fats and oils, characterized by a chain of at least six carbon atoms. ymdb.ca 3-Undecanol, with its 11-carbon backbone (C11H24O), falls squarely within this category. ontosight.ai Unlike its primary alcohol isomer, 1-undecanol (B7770649), where the hydroxyl (-OH) group is at the terminal position, this compound has the hydroxyl group attached to the third carbon atom. nih.govlarodan.comnih.gov This positional difference significantly influences the molecule's physical and chemical properties.

Undecanol exists in several isomeric forms, depending on the position of the hydroxyl group along the carbon chain. These positional isomers, such as 1-undecanol, 2-undecanol (B40161), and this compound, exhibit distinct properties and applications. For instance, 1-undecanol is commonly used in the manufacturing of surfactants and as a flavoring agent with citrus and green undertones. In contrast, the secondary alcohols like 2-undecanol and this compound are noted for different applications, including in flavor formulations and as insect pheromones.

The structural formula of this compound is CH₃(CH₂)₇CH(OH)CH₂CH₃. ontosight.ai It is a colorless liquid at room temperature and is slightly soluble in water but highly soluble in organic solvents. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H24O |

| Molecular Weight | 172.31 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 132 °C at 13 mmHg |

| Flash Point | 38 °C |

| Specific Gravity (20/20) | 0.83 |

| Refractive Index | 1.43 |

| CAS Number | 6929-08-4 |

| Data sourced from multiple chemical suppliers and databases. nih.govfishersci.ca |

Stereochemical Considerations and Enantiomeric Significance in Undecanol Studies

A crucial aspect of this compound's chemistry is its chirality. The carbon atom bonded to the hydroxyl group (C3) is a stereocenter, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-undecanol and (S)-3-undecanol. chemicalbook.com These enantiomers often exhibit different biological activities, a phenomenon of great importance in fields like pharmacology and entomology.

The stereospecific activity of undecanol enantiomers has been a subject of study, particularly in the context of insect pheromones. For example, while not this compound, the enantiomers of 2-undecanol have shown different antimicrobial activities. researchgate.net The dextrorotatory S-(+)-undecan-2-ol is a component of cocoa butter, while its R-(−)-enantiomer is found in the essential oil of Litsea odorifera leaves. researchgate.net This highlights the general principle that the biological and chemical interactions of chiral molecules can be highly dependent on their specific stereochemistry. The synthesis of specific enantiomers is a key area of research to understand their distinct roles.

Broader Research Significance and Academic Trajectories of this compound

The research significance of this compound spans several disciplines. In entomology, it has been identified as a component of insect communication systems. For instance, undecanol (in its various isomeric forms) has been studied for its role as a sex pheromone or an attractant for various insect species. mdpi.comoup.com Specifically, undecanol is believed to be a major sex pheromone component of the citrus pest Bactrocera minax. mdpi.comoup.com Furthermore, studies have shown that 1-undecanol can act as a synergist for the sex pheromone of the oriental fruit moth, Grapholita molesta, increasing the number of males caught in pheromone traps. tandfonline.com

In the field of immunology, research has been conducted on the effects of this compound and its corresponding ketone, 3-undecanone (B1584539). One study found that inhalation of this compound in mice led to an increase in antibody production and the activation of certain immune cells, suggesting potential immunostimulatory effects. tandfonline.comtandfonline.com In contrast, 3-undecanone did not show these immunostimulatory effects. tandfonline.comtandfonline.comcabidigitallibrary.org

From a materials science and agricultural perspective, fatty alcohols like undecanol have been investigated for various applications. For example, 1-undecanol has been tested as a chemical pinching agent in potted chrysanthemums to promote branching. tennessee.edu While this specific study focused on the primary alcohol, it points to the broader potential of undecanol isomers in agricultural practices.

The synthesis of this compound and its derivatives is also an active area of research. Common synthetic routes include the reduction of the corresponding ketone, 3-undecanone. researchgate.net This process can yield the alcohol with good purity, which is essential for studying its specific properties and applications. tandfonline.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARCYFXWDRVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-08-4 | |

| Record name | 3-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Undecanol and Its Precursors

Chemo-selective Synthesis Routes to 3-Undecanol

The selective synthesis of this compound can be achieved through several chemical strategies, each offering distinct advantages in terms of selectivity, yield, and reaction conditions. These methods primarily involve the transformation of undecanones or the construction of the carbon skeleton through catalytic processes.

Catalytic Reduction Strategies of Undecanones

The reduction of undecan-3-one is a direct and common method for synthesizing this compound. This transformation can be accomplished using various reducing agents and catalytic systems. For instance, the reduction of methyl nonyl ketone results in the formation of racemic 2-undecanol (B40161), a structural isomer of this compound. A similar approach can be applied to undecan-3-one to yield this compound. Industrial-scale reductions often aim for high yields, typically between 60-75%, by optimizing parameters like solvent purity and employing inert atmospheres to minimize side reactions. The use of specific catalysts can influence the stereochemical outcome of the reduction, leading to either racemic mixtures or, with the use of chiral catalysts, enantiomerically enriched products. For example, vapor-phase reduction of aliphatic ketones to their corresponding carbinols can be achieved using propan-2-ol in the presence of a magnesium oxide (MgO) catalyst. researchgate.net

Hydroformylation-Hydrogenation Approaches for Undecanol (B1663989) Production

Hydroformylation, also known as oxo synthesis, followed by hydrogenation presents a powerful two-step approach for producing alcohols from alkenes. rsc.org This method involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, followed by the reduction of the resulting aldehyde to an alcohol. For the synthesis of undecanols, 1-decene (B1663960) is a common starting material. rsc.orgcapes.gov.br

Different catalytic systems based on rhodium, cobalt, palladium, and ruthenium have been developed for this purpose, each with its own characteristic performance in terms of activity and selectivity. researchgate.net For instance, a ruthenium catalyst with a Xantphos ligand has been used to convert 1-decene to 1-undecanol (B7770649) with a 73% yield. rsc.org

Grignard Reactions in the Synthesis of Undecanols

Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, providing a versatile route to alcohols. pressbooks.pub The synthesis of this compound can be achieved by reacting an appropriate Grignard reagent with an aldehyde. Specifically, the reaction of a nonyl magnesium halide (e.g., nonyl magnesium bromide) with an aldehyde like propanal would yield this compound after an acidic workup. ataman-chemicals.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. pressbooks.pub This forms an alkoxide intermediate, which is then protonated in a subsequent step to give the final alcohol product. pressbooks.pub The reaction of a Grignard reagent with an aldehyde typically produces a secondary alcohol. pressbooks.puborganicchemistrytutor.com For example, reacting nonanal (B32974) with diethylzinc (B1219324) can produce (S)-3-undecanol with a high enantiomeric excess (96% ee) when a suitable chiral catalyst is used. acs.orglookchem.com

Direct Oxidation Processes of Alkanes Yielding Undecanols

The direct oxidation of alkanes to alcohols is a challenging yet highly desirable transformation from an industrial perspective due to the low cost and abundance of alkanes. While specific examples for the direct, selective oxidation of undecane (B72203) to this compound are not extensively detailed in the provided search results, the general principle involves the controlled insertion of an oxygen atom into a C-H bond. The reaction of decanol (B1663958) with OH radicals in the presence of NOx, for instance, leads to the formation of various oxygenated products, including aldehydes, through fragmentation pathways. nsf.gov This suggests that direct oxidation processes often lead to a mixture of products.

Bio-catalytic and Fermentation Strategies for Undecanol Production

In recent years, biotechnological approaches have emerged as sustainable alternatives to traditional chemical syntheses. These methods utilize enzymes or whole-cell microorganisms to produce valuable chemicals like undecanols.

Bio-catalytic strategies often involve the use of specific enzymes to carry out desired transformations. For example, α-dioxygenases (α-DOXs) are enzymes that can catalyze the oxidation of fatty acids to produce one-carbon-shortened fatty aldehydes, which can then be reduced to alcohols. nih.gov While this specific example leads to a shorter chain length, it highlights the potential of enzymatic conversions in alcohol production.

Fermentation offers a route to produce alcohols from renewable feedstocks. mdpi.com While the direct fermentation to this compound is not explicitly detailed, engineered microorganisms can be designed to produce a range of alcohols. For instance, E. coli has been engineered to produce odd-chain fatty alcohols, including undecanol, by expressing an α-dioxygenase from rice (OsDOX) along with an endogenous fatty ACP thioesterase and an aldehyde reductase. nih.gov This engineered strain was able to produce a mixture of odd-chain fatty alcohols, with undecanol comprising 19% of the product mixture. nih.gov Fermentation processes can be conducted under non-sterile conditions to reduce costs, employing strategies like substrate and product inhibition or the use of specific microbial strains that can outcompete contaminants. researchgate.net The choice of yeast strain and fermentation conditions is critical for maximizing ethanol (B145695) production while minimizing the formation of unwanted by-products. mdpi.com

Development of Chiral Synthesis Pathways for Enantiomerically Pure this compound Isomers

The synthesis of enantiomerically pure compounds is of great importance in various fields, including pharmaceuticals and materials science. ub.edu For this compound, which has a stereocenter at the third carbon, the development of chiral synthesis pathways allows for the selective production of either the (R)- or (S)-enantiomer.

One key strategy for obtaining enantiomerically pure alcohols is through the enantioselective addition of organometallic reagents to aldehydes. For example, the addition of diethylzinc to nonanal in the presence of a chiral amino acid-derived tetracoordinate zinc complex as a catalyst has been shown to produce (S)-3-undecanol with a high enantiomeric excess (96% ee). acs.org

Another approach involves the resolution of a racemic mixture. This can be achieved through classical methods like diastereomeric salt formation. In this technique, the racemic alcohol is reacted with a chiral resolving agent, such as strychnine, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities. After separation, the desired enantiomer of the alcohol can be regenerated.

More modern methods for producing enantiomerically pure alcohols include enzymatic kinetic resolution and asymmetric catalysis. A highly enantioselective method for synthesizing chiral 2-alkyl-1-alkanols involves a combination of zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA), lipase-catalyzed acetylation, and cross-coupling reactions. nih.gov This approach allows for the preparation of either enantiomer in high optical purity (≥99% ee). nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H24O | nih.govlookchem.com |

| Molecular Weight | 172.31 g/mol | nih.gov |

| Boiling Point | 229.7 °C at 760 mmHg | lookchem.com |

| Flash Point | 94 °C | lookchem.com |

| Density | 0.828 g/cm³ | lookchem.com |

| Refractive Index | 1.437 | lookchem.com |

This table provides a summary of key physical and chemical properties of this compound.

Table 2: Synthetic Routes to Undecanols

| Starting Material | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Undecan-3-one | Reducing agent/catalyst | This compound | Reduction of ketones is a direct route to the corresponding alcohol. | |

| 1-Decene | xantphos/[Rh(acac)(CO)2], Shvo's catalyst | n-Undecanol | Dual catalyst system for one-pot tandem hydroformylation/hydrogenation. | capes.gov.br |

| Nonyl magnesium bromide | Propanal | This compound | Grignard reaction provides a versatile route to secondary alcohols. | ataman-chemicals.com |

| Nonanal | Diethylzinc, chiral zinc complex | (S)-3-Undecanol | Enantioselective addition yields chiral alcohol with high ee (96%). | acs.org |

This table summarizes various synthetic methodologies for producing undecanols, highlighting the starting materials, catalysts, and key outcomes of each approach.

Process Optimization and Scalability Considerations in Undecanol Synthesis

The industrial production of specific alcohol isomers such as this compound necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness. Scaling up from laboratory synthesis to large-scale manufacturing introduces a unique set of challenges that must be addressed through careful consideration of reaction conditions, catalyst systems, and downstream processing. Key synthetic routes to this compound primarily involve the Grignard reaction and the reduction of ketones, each with distinct parameters for optimization and scalability.

Grignard Reaction Route

The synthesis of this compound, a secondary alcohol, can be effectively achieved via the Grignard reaction. masterorganicchemistry.commt.com This involves the nucleophilic addition of a Grignard reagent to an aldehyde. masterorganicchemistry.com Two primary combinations of precursors are viable for producing this compound:

Octylmagnesium halide (e.g., octylmagnesium bromide) reacting with propanal .

Ethylmagnesium halide (e.g., ethylmagnesium bromide) reacting with nonanal .

Process Optimization:

Optimizing the Grignard synthesis of this compound focuses on maximizing the yield of the desired secondary alcohol while minimizing side reactions. organic-chemistry.org

Solvent Selection: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard due to their ability to solvate the magnesium center of the Grignard reagent, but solvent mixtures are also explored to enhance reaction conditions. researchgate.net

Temperature Control: Grignard reactions are exothermic. mt.com Maintaining a controlled temperature is crucial to prevent side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the alkyl halide. researchgate.net Real-time monitoring using techniques like in-situ FTIR spectroscopy can track reactant concentration and reaction initiation, preventing the buildup of unreacted reagents and reducing the risk of a runaway reaction. mt.commt.com

Reagent Addition: The rate of addition of the aldehyde to the Grignard reagent (or vice versa) must be carefully controlled. A slow, continuous addition helps to manage the reaction exotherm and improve selectivity.

Minimizing Side Reactions: The basicity of Grignard reagents can lead to enolization of the aldehyde, reducing the yield of the desired alcohol. Using additives such as zinc chloride (ZnCl₂) can help suppress these side reactions and improve the efficiency of the 1,2-addition to the carbonyl group. organic-chemistry.org

Scalability Considerations:

Translating a laboratory-scale Grignard synthesis to an industrial process presents several challenges:

Hazard Management: The initiation of a Grignard reaction can be unpredictable and is highly exothermic. mt.com On a large scale, this poses a significant safety risk. Robust reactor design with efficient heat exchange systems and emergency quenching capabilities is essential.

Raw Material Handling: Grignard reagents are highly sensitive to moisture and air. Industrial-scale production requires stringent anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent reagent degradation and yield loss. labmanager.com

Downstream Processing: The work-up of large-scale Grignard reactions involves quenching with acid, which can be hazardous. The separation and purification of this compound from the resulting magnesium salts and byproducts require efficient extraction and distillation processes. The viscosity of the reaction mixture and final product must also be considered for material handling and transfer. labmanager.com

Continuous Flow Processing: To mitigate some of the safety and control issues associated with large-batch Grignard reactions, continuous flow reactors are an attractive alternative. Flow processes can offer better temperature control, improved safety, and higher reproducibility, making them well-suited for industrial-scale production. researchgate.net

| Parameter | Laboratory Scale Optimization | Industrial Scale Consideration |

| Reaction Vessel | Glass flask | High-pressure rated steel reactor |

| Atmosphere | Inert gas (Argon/Nitrogen) balloon | Blanketed inert gas system |

| Temperature Control | Ice bath / Oil bath | Automated cooling/heating jacket |

| Reagent Addition | Manual (dropping funnel) | Metered pumping system |

| Safety | Standard lab safety gear | Advanced process safety management, rupture discs |

| Yield | Grams to hundreds of grams | Kilograms to tons |

Reduction of Undecan-3-one

Another primary route to this compound is the reduction of its corresponding ketone, undecan-3-one. This is a common and often high-yielding method in chemical manufacturing. chemeurope.com

Process Optimization:

The key to optimizing this reduction is the selection of the appropriate reducing agent and reaction conditions to achieve high conversion and selectivity. interesjournals.org

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of undecan-3-one with hydrogen gas in the presence of a metal catalyst. numberanalytics.com

Catalyst Selection: Common catalysts include precious metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) on a support such as carbon (C). acs.org The choice of catalyst and its loading significantly impact reaction rate and selectivity. interesjournals.org Non-precious metal catalysts based on iron (Fe) and manganese (Mn) are also being developed for ester and ketone hydrogenation to improve cost-effectiveness. rsc.org

Reaction Conditions: Optimization involves adjusting temperature, hydrogen pressure, and solvent. For instance, studies on similar ketone hydrogenations show that parameters like water content and the pre-hydrogenation status of the catalyst can significantly influence side reactions. arkat-usa.org Using design of experiment (DoE) methodologies can systematically optimize these factors to maximize yield and minimize byproducts. arkat-usa.org

Scalability Considerations:

Scaling up the reduction of undecan-3-one, particularly via catalytic hydrogenation, requires careful engineering and safety protocols.

High-Pressure Operations: Catalytic hydrogenation often requires high pressures of hydrogen gas, a flammable and explosive substance. arkat-usa.org Industrial reactors must be designed to safely handle these pressures.

Catalyst Handling and Recovery: On a large scale, the cost of precious metal catalysts can be substantial. Efficient catalyst recovery and recycling are crucial for economic viability. Filtration or centrifugation is used to separate the heterogeneous catalyst from the product.

Heat Management: The hydrogenation of ketones is an exothermic process. Effective heat removal is necessary to maintain the optimal reaction temperature and prevent thermal runaways, especially in large-volume reactors. deskera.com

Purity and Downstream Processing: The final product must be separated from the solvent and any remaining starting material or byproducts. Large-scale distillation columns are typically used for purification to achieve the desired purity specifications. niir.org

Chemical Reactivity and Transformation Mechanisms of 3 Undecanol

Esterification Reactions and Mechanistic Investigations

Esterification, the process of forming an ester from an alcohol and an acid, is a fundamental reaction of 3-undecanol. This transformation can be achieved through various methods, including catalyst-free reactions at interfaces and, more commonly, through catalyst-mediated pathways.

Studies on Ester Formation at Liquid-Solid Interfaces Involving Undecanol (B1663989)

Remarkable research has demonstrated that esterification involving long-chain alcohols like undecanol can occur at a liquid-solid interface without the need for a traditional catalyst. researchgate.netbeilstein-journals.org In studies using scanning tunneling microscopy (STM), the reaction between trimesic acid (TMA) and 1-undecanol (B7770649) was observed directly at the interface of a highly oriented pyrolytic graphite (B72142) (HOPG) substrate and the liquid alcohol solution. researchgate.netbeilstein-journals.orgresearchgate.net

The formation of a monoester was found to be triggered by reaching a critical concentration of the acid at the interface. beilstein-journals.orgcore.ac.uk This increase in local concentration can be achieved through methods like extended sonication or stirring of the solution, which promotes the self-assembly of the reactants into a densely packed monolayer that facilitates the reaction. researchgate.netcore.ac.uk A similar effect was also noted when the deposition temperature was increased. beilstein-journals.org These findings suggest that the reaction is driven by the controlled arrangement and high packing density of the reactant molecules on the surface, which effectively lowers the activation energy barrier for esterification. researchgate.netbeilstein-journals.org

Table 1: Catalyst-Free Esterification at a Liquid-Solid Interface

| Reactants | Interface | Method of Initiation | Observation | Source(s) |

| Trimesic acid (TMA) & 1-Undecanol | HOPG-liquid | Increased reactant concentration via sonication/stirring | Formation of TMA-monoundecyl ester observed by STM | beilstein-journals.org, researchgate.net, core.ac.uk |

| Trimesic acid (TMA) & 1-Decanol (B1670082) | HOPG-liquid | Increased reactant concentration | Formation of monoester, similar to undecanol | beilstein-journals.org, researchgate.net |

Catalyst-Mediated Esterification Mechanisms and Efficiencies

The most common method for producing esters is the Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). byjus.commasterorganicchemistry.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The intermediate eliminates a molecule of water, forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com

For secondary alcohols like this compound, the Fischer esterification is a viable process. chemistrysteps.com However, the reaction rates can be slower compared to primary alcohols due to increased steric hindrance around the hydroxyl group. The reaction is an equilibrium, and yields can be maximized by using an excess of one reactant (typically the alcohol) or by removing water as it forms. masterorganicchemistry.com

Other catalytic systems, such as those employing 4-(N,N-Dimethylamino)pyridine (DMAP), are also effective for the acylation of alcohols and can proceed under milder conditions. chemistrysteps.com

Dehydration Mechanisms of Secondary Alcohols, including this compound

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. For secondary alcohols like this compound, this reaction typically proceeds under acidic conditions and at elevated temperatures. libretexts.orgunacademy.com The ease of dehydration is generally greater for tertiary alcohols, followed by secondary, and then primary alcohols, which reflects the stability of the carbocation intermediate formed during the reaction. unacademy.com

Kinetic Analyses of Dehydration Processes

Kinetic studies of the dehydration of secondary alcohols under various conditions, such as in hydrothermal environments (high-temperature liquid water), reveal that the reaction predominantly follows a unimolecular elimination (E1) mechanism. acs.orgresearchgate.netacs.org This contrasts with primary alcohols, which tend to follow a bimolecular (E2) pathway due to the instability of a primary carbocation. libretexts.orgrsc.org

The E1 mechanism for this compound proceeds in distinct steps:

Protonation of the hydroxyl group by an acid catalyst to form an alkyloxonium ion. libretexts.org

Loss of a water molecule to form a secondary carbocation at the third carbon position. This is the slow, rate-determining step. periodicchemistry.com

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond. libretexts.org

Studies on a series of secondary alcohols, including the structurally similar 6-undecanol, under hydrothermal conditions showed that the E1 mechanism is dominant. acs.orgresearchgate.net While an E2 mechanism can compete, it generally becomes significant only in systems with specific stereoelectronic constraints. acs.orgresearchgate.net

Table 2: Kinetic Data for Hydrothermal Dehydration of Secondary Alcohols at 250 °C

| Alcohol | Observed Rate Constant (k_obs, h⁻¹) | Primary Mechanism | Alkene Products | Source(s) |

| 4-Heptanol | 0.32 | E1 | Isomeric heptenes | acs.org |

| 5-Nonanol | 0.15 | E1 | cis/trans-4-Nonene | acs.org |

| 6-Undecanol | 0.17 | E1 | cis/trans-5-Undecene | acs.org |

| Cyclohexanol | 0.15 | E1 | Cyclohexene | researchgate.net |

Isomerization Pathways and Stereochemical Outcomes during Dehydration

A key feature of the E1 mechanism is the formation of a carbocation intermediate. periodicchemistry.com This intermediate is planar and allows for the loss of a proton from adjacent carbons, often leading to a mixture of alkene products. For this compound, deprotonation can occur from carbon-2 or carbon-4, resulting in a mixture of 2-undecene (B8481262) and 3-undecene.

Furthermore, the carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs. vedantu.comlibretexts.org This can lead to the formation of additional, isomerized alkene products. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most stable (i.e., most substituted) alkene. pressbooks.pubunizin.org Therefore, the dehydration of this compound is expected to yield a mixture of cis and trans isomers of 2-undecene and 3-undecene, with the more stable trans isomers and the more substituted alkenes typically predominating. pressbooks.pub

Controlled Oxidation Pathways and Derivative Formation

The oxidation of alcohols is a crucial transformation in organic synthesis. The nature of the product depends on whether the alcohol is primary, secondary, or tertiary. As a secondary alcohol, the controlled oxidation of this compound yields a ketone, specifically 3-undecanone (B1584539) . unizin.orglibretexts.orgbyjus.com This is in contrast to a primary alcohol like 1-undecanol, which would oxidize first to an aldehyde (undecanal) and then potentially to a carboxylic acid. unizin.org Tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds. chemistryviews.org

A variety of oxidizing agents can be used to convert secondary alcohols to ketones. Classic reagents include chromium-based compounds like chromic acid (H₂CrO₄, often prepared in situ from chromium trioxide and sulfuric acid in what is known as the Jones oxidation) and potassium dichromate (K₂Cr₂O₇). libretexts.orgchemguide.co.uk

Modern synthetic methods often employ milder and more selective reagents to avoid harsh conditions and unwanted side reactions. These include:

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones. libretexts.org

Dess-Martin periodinane (DMP): A hypervalent iodine compound that provides a high-yield, room-temperature oxidation of secondary alcohols. chemistryviews.org

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. chemistryviews.org

These methods are highly efficient for the synthesis of ketones like 3-undecanone from their corresponding secondary alcohol precursors.

Table 3: Common Reagents for the Oxidation of this compound

| Reagent/System | Product | Typical Conditions | Source(s) |

| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Undecanone | Aqueous acid | libretexts.org |

| Potassium Dichromate (K₂Cr₂O₇) | 3-Undecanone | Acidified solution, heat | chemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | 3-Undecanone | Anhydrous CH₂Cl₂ | libretexts.org |

| Dess-Martin Periodinane (DMP) | 3-Undecanone | CH₂Cl₂, room temperature | chemistryviews.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 3-Undecanone | Anhydrous, low temperature (-78 °C) | chemistryviews.org |

Derivatization for Enhanced Functionality and Research Applications

The strategic modification of the this compound structure, or its isomers like 1-undecanol, is a key method for developing advanced materials and research tools. By attaching functional moieties to the undecanol backbone, scientists can create derivatives with tailored properties, such as the ability to self-assemble into complex structures or to act as detectable probes in biological systems.

Supramolecular chemistry leverages non-covalent interactions to build large, ordered structures from smaller molecular units. In this context, undecanol has been used as a key fragment in the synthesis of low molecular weight organogelators (LMWOGs), which are small molecules that can self-assemble to immobilize solvent molecules and form gels. thieme-connect.comresearchgate.net

Researchers have synthesized and studied 1,2,3-triazole-based potential gelators that incorporate an undecanol fragment. thieme-connect.comresearchgate.netdoaj.orgresearchgate.netthieme-connect.de These undecanol derivatives serve as model compounds to investigate the role of long aliphatic chains in the gelation process. thieme-connect.com The synthesis involves a multi-step process:

The hydroxyl group of 1-undecanol is esterified using chloroacetyl chloride. thieme-connect.com

The resulting ester is treated with sodium azide (B81097) (NaN₃) to produce an undecyl azide. thieme-connect.com

Finally, a Copper(I)-catalyzed "click reaction" is used to connect the undecyl azide to an alkyne ether, forming the target 1,2,3-triazole-based compound. thieme-connect.com

The resulting undecanol-appended molecules were fully characterized using standard spectroscopic methods. thieme-connect.comresearchgate.net However, studies showed that unlike more complex, structurally similar compounds containing a bulky triterpenoid (B12794562) platform, the undecanol model compound did not form gels in any of the tested solvents. thieme-connect.com This finding suggests that while the long undecyl "tail" is a crucial component for driving intermolecular interactions, it is not sufficient on its own to induce gelation in this specific molecular design. thieme-connect.comresearchgate.net The presence of a larger, rigid molecular platform appears necessary to facilitate the self-assembly required for gel formation. thieme-connect.com

Table 1: Synthesis and Properties of Undecanol-Appended Model Gelator

| Compound Name | Molecular Structure Type | Synthesis Steps | Gelation Result |

| Undecanol-appended 1,2,3-triazole | Model Compound | Esterification, Azidation, Cu(I)-catalyzed click reaction | Did not form gels |

The hydroxyl group of undecanol provides a convenient attachment point for spectroscopic labels, such as fluorophores, enabling the creation of molecular probes for research. The derivatization of undecanol with a fluorescent tag allows it to be tracked and quantified in various experimental setups.

A notable example is the synthesis of NBD-undecanol, where undecanol is labeled with the fluorescent group nitrobenzoxadiazole (NBD). cdnsciencepub.com This derivatization is achieved through a dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification reaction. cdnsciencepub.com In this reaction, NBD-acid (N-Methyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-amino hexanoic acid) is reacted with undecanol in the presence of DCC and a 4-pyrrolidinopyridine (B150190) catalyst. cdnsciencepub.com The DCC facilitates the condensation by activating the carboxylic acid group of the NBD-acid, allowing it to form an ester bond with the hydroxyl group of undecanol. cdnsciencepub.com

The resulting product, NBD-undecanol, is a fluorescently labeled long-chain alcohol. It has been used as a stable control compound in studies of photochemical degradation. cdnsciencepub.com For instance, when compared to fluorescently labeled isoprenoid alcohols containing double bonds, NBD-undecanol showed no degradation under visible light exposure because its saturated alkyl chain lacks the reactive sites (double bonds) that are susceptible to oxidation. cdnsciencepub.com The product was characterized and confirmed using high-resolution mass spectrometry, which showed a molecular ion peak corresponding to the expected mass. cdnsciencepub.com

Table 2: Data for the Synthesis of NBD-Undecanol

| Reactant 1 | Reactant 2 | Coupling Agent / Catalyst | Reaction Type | Product | Application |

| Undecanol | NBD-acid | Dicyclohexylcarbodiimide (DCC) / 4-pyrrolidinopyridine | Esterification | NBD-undecanol | Fluorescent probe, stable control compound |

Biological Activity and Molecular Mechanisms of 3 Undecanol

Immunomodulatory Effects and Mechanistic Elucidation

The aliphatic alcohol 3-undecanol has demonstrated notable immunomodulatory properties in scientific investigations. Inhalation of this compound has been shown to influence both cellular and humoral immune responses in animal models. These effects suggest a potential for this compound to act as an immunostimulatory agent.

Studies involving inbred Balb/c mice have revealed that the inhalation of this compound can significantly enhance cellular immune functions. tandfonline.com Specifically, mice exposed to this compound exhibited a higher activation of respiratory burst in blood granulocytes, a key mechanism for killing pathogens. tandfonline.com Furthermore, the phagocytic activity of these granulocytes was also increased compared to control groups. tandfonline.com

Another critical aspect of cellular immunity, the proliferative response of lymphocytes, was also positively affected. Lymphocytes isolated from the blood and spleen of mice that inhaled this compound showed a significantly higher proliferative response to the mitogens Concanavalin A (ConA) and Lipopolysaccharide (LPS) than those in the control groups. tandfonline.com This indicates a broad-stimulatory effect on both T- and B-lymphocytes.

Table 1: Effect of this compound Inhalation on Cellular Immunity in Balb/c Mice

| Immune Parameter | Observation | Reference |

|---|---|---|

| Respiratory Burst Activation (RBA) | Increased | tandfonline.com |

| Phagocytic Activity of Granulocytes (PKA) | Increased | tandfonline.com |

| Lymphocyte Proliferation (ConA & LPS) | Significantly Higher | tandfonline.com |

In conjunction with its effects on cellular immunity, this compound has been observed to modulate humoral immunity. Research has shown that inhalation of 10% this compound in mice led to an increase in antibody production. tandfonline.com This suggests that the compound can enhance the body's ability to produce antibodies against specific antigens. Additionally, an increase in the lysozyme (B549824) level in the sera of these mice was observed, indicating an enhancement of non-specific humoral immunity. tandfonline.com

When comparing the immunomodulatory effects of this compound to its corresponding ketone, 3-undecanone (B1584539), a notable difference emerges. In the same study where this compound showed significant immunostimulatory effects, mice that inhaled 3-undecanone did not exhibit similar immunostimulatory activity. tandfonline.com This highlights the importance of the alcohol functional group in the immunomodulatory properties of this C11 backbone. Further research into other undecanone isomers and their alcohol derivatives has also suggested that these volatile substances can influence the immune system, often showing an increase in cellular and humoral immunity. termedia.pl

Analysis of Humoral Immunity Responses

Antimicrobial and Antifungal Properties of this compound

This compound has been identified as having antimicrobial and antifungal properties, making it a compound of interest for various applications. ontosight.ai Its activity has been evaluated against a range of microorganisms, and its chemical structure plays a crucial role in its efficacy.

Studies have demonstrated the bacteriostatic and fungistatic capabilities of this compound. In one study, its antimicrobial activity was tested against the bacteria Escherichia coli and Bacillus subtilis, the yeast Candida mycoderma, and the mold Aspergillus niger. researchgate.net The results indicated that this compound, obtained from the reduction of undecan-3-one, exhibited better bacteriostatic activity compared to its ketone counterpart. researchgate.net However, it was found to be inactive against C. mycoderma. researchgate.net Other research has also pointed to the general antimicrobial and antifungal potential of undecanol (B1663989) compounds. innovareacademics.in

Table 2: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Bacteriostatic | researchgate.net |

| Bacillus subtilis | Bacteriostatic | researchgate.net |

| Candida mycoderma | Inactive | researchgate.net |

| Aspergillus niger | Fungistatic | researchgate.net |

The antimicrobial effectiveness of this compound is closely linked to its chemical structure. Research comparing undecan-3-one, undecan-3-ol (this compound), and its acetate (B1210297) ester revealed important structure-activity relationships. The alcohol (this compound) showed improved bacteriostatic activity over the ketone (undecan-3-one). researchgate.net In contrast, the ester derivative, undecan-3-yl acetate, was found to have the poorest antimicrobial activity of the three. researchgate.net This suggests that the hydroxyl group is a key contributor to the antimicrobial action. Further studies on related long-chain aliphatic alcohols have also indicated that the length of the carbon chain and the presence of the hydroxyl group are critical factors for their antimicrobial and antibacterial activities. nih.govgoogle.com

Structure-Activity Relationship Investigations in Antimicrobial Efficacy

Interactions with Biological Macromolecules and Ligand Binding

This compound interacts with specific biological macromolecules, most notably odorant-binding proteins (OBPs) in insects. OBPs are crucial for olfactory perception, as they bind and transport hydrophobic odorant molecules through the aqueous sensillum lymph to olfactory receptors. nih.govfrontiersin.org Research has demonstrated that the OBP from the Chinese citrus fly, Bactrocera minax (BminOBP3), exhibits a strong binding affinity for undecanol. nih.govresearchgate.net This interaction is fundamental to the insect's ability to detect specific chemical cues in its environment.

Molecular docking and mutagenesis studies have precisely identified the key amino acid residues responsible for the binding of undecanol to BminOBP3. nih.govnih.gov The C-terminal region of the protein, specifically the segment from Isoleucine-116 to Proline-122 (I116-P122), is essential for this interaction. nih.govresearchgate.net Within this terminus, three residues—Valine-120 (V120), Phenylalanine-121 (F121), and Proline-122 (P122)—play a critical role. nih.govnih.gov

A hydrogen bond forms between the hydroxyl group of undecanol and V120. nih.gov Furthermore, intramolecular hydrogen bonds involving F121 and P122 help stabilize the protein structure for effective ligand binding. nih.govresearchgate.net The importance of these residues was confirmed through site-directed mutagenesis experiments. Mutating V120 to alanine (B10760859) (V120A) or deleting the last two amino acids (F121 and P122) completely abolished the protein's ability to bind undecanol. nih.govnih.gov Truncating the entire C-terminus (I116-P122) also resulted in a significant decrease in binding affinity. nih.gov

Table 1: Binding Affinity of BminOBP3 Mutants to Undecanol

| Protein | Mutation | Binding Affinity (Ki in µM) | Binding Capacity |

| BminOBP3 | Wild-type | 11.59 ± 0.51 | Strong |

| T-OBP3 | C-terminus (I116-P122) deleted | 19.57 ± 0.45 | Significantly Decreased |

| V120A | V120 replaced by Alanine | Not detectable | Abolished |

| 3D2a | F121 and P122 deleted | Not detectable | Abolished |

| Data sourced from Yang et al., 2023. nih.govnih.gov |

While hydrogen bonds are critical, hydrophobic interactions are also a primary driving force in the formation and stabilization of the BminOBPthis compound complex. researchgate.netnih.gov The binding pocket of BminOBP3 is predominantly formed by nonpolar, hydrophobic amino acid residues. researchgate.net These residues, which are in close proximity (within 4 Å) to the bound undecanol molecule, include Isoleucine-8 (I8), Valine-51 (V51), Methionine-52 (M52), Methionine-55 (M55), Valine-72 (V72), Leucine-75 (L75), Methionine-76 (M76), and Phenylalanine-119 (F119), in addition to the key C-terminal residues V120, F121, and P122. researchgate.net

The hydrophobic effect drives the nonpolar hydrocarbon chain of this compound to seek a non-aqueous environment, fitting snugly into the oily core of the protein's binding pocket. muni.cz This sequestration of the nonpolar ligand away from the surrounding aqueous lymph is energetically favorable and is a fundamental principle governing protein folding and ligand binding. muni.czlibretexts.org The strength of these interactions depends on factors such as the number of carbon atoms in the ligand, with longer chains generally leading to stronger hydrophobic interactions. libretexts.org

The biological activity of alcohols has long been linked to their anesthetic properties. For nearly a century, the Meyer-Overton hypothesis suggested that the anesthetic potency of a compound was directly correlated with its solubility in lipids. pnas.orgoecd.org This led to the membrane partitioning hypothesis, which posited that anesthetics function by dissolving into the lipid bilayer of nerve membranes, thereby altering their properties and inhibiting nerve function. pnas.org

However, the "cutoff effect" observed in the anesthetic potency of homologous series of alcohols presents a significant challenge to this lipid-based theory. pnas.org While the potency of primary alcohols increases up to undecanol (C11) and dodecanol (B89629) (C12), it disappears completely in alcohols with longer chains like tetradecanol (B45765) (C14). pnas.org If the mechanism were solely based on membrane partitioning, one would expect potency to continue to increase with lipid solubility. pnas.org

Experiments designed to test this hypothesis revealed that long-chain alcohols continue to partition into lipid bilayers in a predictable manner, even beyond the point where their anesthetic activity ceases. pnas.org This dissociation between membrane partitioning and biological effect strongly indicates that the primary targets for general anesthetics are not the lipid portions of nerve membranes, but rather specific proteins, such as ion channels. pnas.orggoogle.com

Odorant-Binding Protein Interactions and Ligand Recognition

Identification of Key Amino Acid Residues in Binding

Role as an Animal Metabolite and in Pheromonal Contexts

This compound is recognized as a naturally occurring compound and has been identified as an animal metabolite. nih.gov Its isomer, 2-undecanol (B40161), is also known to be an animal metabolite. nih.gov For example, 1-undecanol (B7770649), another isomer, has been identified as a major volatile organic compound in the breast muscle of chickens. researchgate.net The presence of these compounds suggests their involvement in metabolic processes within various animal species.

Furthermore, undecanols play a role in chemical communication, particularly in the context of pheromones. Undecanol has been identified as a minor pheromone component in the greater wax moth (Galleria mellonella), where it acts in concert with the major pheromone, undecanal, to attract mates. thepharmajournal.com While not the alcohol itself, the related ketone, 3-undecanone, functions as an alarm pheromone in leafcutter ants, where it triggers biting and defensive behaviors. britannica.com The presence and activity of this compound and its close chemical relatives in insect communication systems highlight their significance in mediating critical behaviors such as mating and defense. thepharmajournal.combritannica.comresearchgate.net

Advanced Analytical Methodologies for 3 Undecanol Characterization and Detection

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for the separation of components within a mixture, enabling their individual identification and quantification. nih.gov For a volatile to semi-volatile organic molecule like 3-Undecanol, gas chromatography is a particularly suitable separation method. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. thermofisher.com This method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. thermofisher.comresearchgate.net In GC, the sample is vaporized and separated into its components within a capillary column. Each component elutes at a specific retention time, which is a characteristic feature of the compound under the given analytical conditions. thermofisher.com

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. measurlabs.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. By comparing the retention time and the fragmentation pattern to spectral libraries and standards, unambiguous identification of this compound can be achieved, even in intricate mixtures like environmental or biological samples. measurlabs.comub.edu For instance, GC-MS has been successfully employed to identify a wide array of organic compounds, including alcohols, in complex matrices such as diesel oil background compounds and lignin (B12514952) depolymerization products. researchgate.netresearchgate.net The high sensitivity of GC-MS also allows for the detection of trace amounts of analytes. thermofisher.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₄O | nih.govnist.gov |

| Molecular Weight | 172.31 g/mol | nih.gov |

| CAS Registry Number | 6929-08-4 | nist.gov |

| Kovats Retention Index (Standard non-polar) | 1400 | nih.gov |

| Major Mass Spectral Peaks (m/z) | 59, 69, 83, 55, 41 | nih.gov |

This table presents key parameters for the identification of this compound using GC-MS.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) for Trace Analysis

For the analysis of less volatile or thermally labile compounds, or when enhanced separation efficiency and speed are required, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is an invaluable tool. leeder-analytical.com UPLC utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). asccollegekolhar.in

While direct analysis of the relatively non-polar this compound by UPLC-MS might be less common than GC-MS, the technique is highly relevant for analyzing its derivatives or for its use as a solvent in extraction methods for other analytes. For example, a dispersive liquid-liquid microextraction (DLLME) method has been developed for the trace analysis of multiclass pharmaceuticals in water samples, where 1-undecanol (B7770649) (a structural isomer of this compound) was used as the extraction solvent. nih.govnih.govacs.org The subsequent analysis was performed by UPLC-MS/MS, demonstrating the compatibility of undecanols with this sensitive technique. nih.govnih.govacs.org The high sensitivity and specificity of UPLC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, make it ideal for quantifying trace levels of analytes in complex environmental and biological samples. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structures. nih.gov It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. ipb.pt One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal the different types of protons and carbons present and their relative numbers.

For a definitive structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. core.ac.uk The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which helps to piece together the entire carbon skeleton. core.ac.uk The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the position of the hydroxyl group at the third carbon of the undecane (B72203) chain. ipb.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. edinst.com Both methods probe the vibrational modes of molecular bonds, but they operate on different principles. edinst.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. For this compound, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations will also be observed around 2850-3000 cm⁻¹. researchgate.net

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. sepscience.com A vibration is Raman active if it leads to a change in the polarizability of the molecule. edinst.com While the O-H bond is a weak Raman scatterer, the C-C and C-H bonds in the alkyl chain of this compound will produce distinct Raman signals. The complementary nature of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. edinst.comresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H | Stretching | 2850-3000 | IR, Raman |

| C-O | Stretching | 1050-1200 | IR |

This table summarizes the characteristic vibrational frequencies for the main functional groups in this compound as observed in IR and Raman spectroscopy.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. pg.edu.pl This precision allows for the determination of the elemental composition of a molecule from its exact mass. pg.edu.pl For this compound (C₁₁H₂₄O), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its molecular formula. nih.gov

In addition to precise mass determination of the molecular ion, HRMS is invaluable for analyzing the fragmentation patterns of a molecule. longdom.org When coupled with techniques like gas chromatography, HRMS can provide high-confidence identification of compounds in complex mixtures. thermofisher.com The fragmentation of this compound in the mass spectrometer will lead to the formation of characteristic fragment ions. For secondary alcohols, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. This would result in the formation of stable carbocations, and the precise mass measurement of these fragments by HRMS helps to confirm the structure and position of the hydroxyl group. researchgate.net

Advanced Extraction and Sample Preparation Methods

Modern analytical chemistry relies on efficient and green sample preparation techniques to isolate and preconcentrate analytes from complex matrices. Microextraction techniques, in particular, have gained prominence for their reduced solvent consumption and high efficiency.

Homogeneous Liquid-Liquid Microextraction Techniques (using undecanol (B1663989) as solvent)

Homogeneous liquid-liquid microextraction (HLLME) is a sample preparation technique where the extraction solvent is completely miscible with the aqueous sample, forming a homogeneous solution. researchgate.net This eliminates the interface between the two phases, leading to an exceptionally high contact surface area and rapid mass transfer of analytes into the extraction solvent. researchgate.netresearchgate.net Phase separation is subsequently induced by altering the physicochemical properties of the solution, such as temperature, pH, or ionic strength by adding a salt. researchgate.net

Long-chain fatty alcohols, including undecanol, can be employed as extraction solvents in certain HLLME methods. atamanchemicals.comatamanchemicals.com For instance, in a variation known as dispersive liquid-liquid microextraction based on solidification of floating organic drop (DLLME-SFO), a low-density extraction solvent like 1-undecanol is used along with a disperser solvent (e.g., methanol). rsc.org This mixture is injected into the aqueous sample, forming a cloudy solution. After centrifugation, the fine droplets of the extraction solvent are collected as a floating layer at the top, which can be solidified by cooling for easy collection. rsc.org

While the literature mentions "undecanol" generally, specific studies detailing performance metrics often utilize the 1-undecanol isomer. atamanchemicals.comatamanchemicals.comrsc.org In a comparative study of solvents for DLLME-SFO, 1-undecanol demonstrated the highest recovery for the target heavy metal analytes compared to 1-decanol (B1670082) and 1-dodecanol (B7769020). rsc.org

Table 1: Comparison of Extraction Solvents in DLLME-SFO for Heavy Metal Analysis Data based on research using the 1-undecanol isomer.

| Extraction Solvent | Relative Recovery |

| 1-Undecanol | Highest |

| 1-Dodecanol | Lower than 1-Undecanol |

| 1-Decanol | Lower than 1-Undecanol |

Source: Adapted from Analytical Methods, 2015. rsc.org

Effervescence-Assisted Dispersive Liquid-Liquid Microextraction for Targeted Analytes

Effervescence-assisted dispersive liquid-liquid microextraction (EA-DLLME) is an innovative and environmentally friendly modification of DLLME. This method utilizes an in-situ chemical reaction to generate gas bubbles, typically carbon dioxide (CO₂), which act as the dispersing agent. ajol.infochrom-china.com The effervescence is produced by the reaction between a carbonate or bicarbonate salt and a proton donor acid. scielo.org.za The resulting gas bubbles travel through the sample, effectively dispersing the extraction solvent into fine droplets without the need for a separate organic disperser solvent, which is a key component in traditional DLLME. ajol.info

This technique enhances the extraction efficiency by creating a large surface area between the extraction solvent and the aqueous sample. chrom-china.com Low-density organic solvents that are immiscible with water, such as 1-undecanol, have been successfully used as extraction solvents in EA-DLLME. nih.govnih.gov The organic solvent, containing the extracted analytes, floats on the surface of the aqueous phase after extraction, allowing for straightforward collection. nih.gov

The efficiency of the EA-DLLME method is influenced by several parameters, including the type and amount of effervescent agents, the type and volume of the extraction solvent, and sample pH. tandfonline.com

Table 2: Key Parameters and Findings in an EA-DLLME Method Using 1-Undecanol Data based on research using the 1-undecanol isomer for pesticide analysis.

| Parameter | Optimized Condition/Finding |

| Extraction Solvent | 1-Undecanol |

| Linearity Range | 0.8–300 ng mL⁻¹ |

| Coefficient of Determination (r²) | 0.9979–0.9997 |

| Limit of Detection (LOD) | 0.03–0.16 ng mL⁻¹ |

| Limit of Quantification (LOQ) | 0.11–0.52 ng mL⁻¹ |

| Repeatability (%RSD) | 1.16–5.50% |

| Reproducibility (%RSD) | 3.12–7.72% |

| Mean Recoveries | 73.77–113.34% |

Source: Adapted from Analytica Chimica Acta, 2025. nih.gov

Applications in Environmental Monitoring and Residue Analysis (e.g., pesticide residue extraction)

The advanced microextraction methods employing undecanols have found significant application in environmental monitoring and food safety, particularly for the analysis of pesticide residues. nih.govnih.gov The presence of pesticide residues in water and food products is a major concern for public health and ecological safety. mdpi.com

EA-DLLME using 1-undecanol as the extraction solvent has been developed for the simultaneous extraction of multiple classes of pesticide residues from fruit juice samples, including apple, pineapple, guava, and orange. nih.gov The method proved to be sensitive and efficient, with high mean recoveries and low limits of detection. nih.gov Similarly, this technique has been applied to determine triazine herbicides and triazole fungicides in surface water and grape juice, demonstrating its versatility for different aqueous matrices. nih.gov Under optimal conditions, this method achieved limits of detection between 2.7 and 9.7 ng L⁻¹. nih.gov

Furthermore, a combination of salting-out assisted liquid-liquid extraction followed by DLLME based on solidification of a floating organic drop (DLLME-SFO) using 1-undecanol has been proposed for the determination of pyrethroid pesticide residues in urine samples. nih.gov These applications highlight the effectiveness of using undecanol isomers in sensitive and efficient extraction methods for monitoring organic contaminants in complex environmental and biological samples.

Computational Chemistry and Molecular Modeling of 3 Undecanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure of 3-undecanol, which in turn governs its reactivity. wikipedia.org Ab initio and Density Functional Theory (DFT) are prominent methods used for these calculations. rsc.orgkarazin.ua DFT, with functionals like B3LYP and CAM-B3LYP, is particularly effective for studying π-conjugated systems and can provide accurate estimations of electronic excitations. karazin.ua

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For aliphatic alcohols like this compound, quantum chemical calculations can also predict reaction kinetics, for instance, with photogenerated hydroxyl radicals, by determining factors like the dissociation energy of C-H bonds. researchgate.net

Table 1: Predicted Electronic Properties of Aliphatic Alcohols using Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Electron Density | The probability of finding an electron in a particular region. | Determines sites of electrophilic and nucleophilic attack. |

| Electrostatic Potential | The work done in moving a unit positive charge. | Visualizes charge distribution and predicts intermolecular interactions. |

This table provides a conceptual overview. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mun.canih.gov For this compound, MD simulations are invaluable for exploring its vast conformational space and understanding its interactions with other molecules, such as water or biological macromolecules. tandfonline.comtandfonline.commdpi.com

Studies on n-alcohols, including n-undecanol, have utilized MD simulations to investigate their behavior at interfaces, such as the air-water interface. tandfonline.comtandfonline.comaip.org These simulations reveal that longer-chain alcohols like undecanol (B1663989) tend to form heterogeneous distributions on water surfaces, clustering together due to strong interactions between their hydrocarbon chains. tandfonline.comaip.org This information is crucial for understanding phenomena like the formation of monolayers and the influence of these alcohols on surface tension.

In the context of supramolecular chemistry, MD simulations have been used to study the self-assembly of undecanol-appended molecules. researchgate.net These simulations can identify preferred conformations (folded vs. unfolded) in different solvents and quantify the intermolecular interactions driving the formation of larger structures like gels. researchgate.net

Table 2: Key Insights from Molecular Dynamics Simulations of Undecanol

| Studied System | Key Findings | Reference |

| n-Undecanol on Water | Tends to cluster in a single region on the water surface. | tandfonline.comtandfonline.com |

| n-Undecanol in Aqueous Electrolyte | Surface structure is largely independent of salt concentration due to strong hydrocarbon chain interactions. | aip.org |

| Undecanol-Appended Gelators | Gelling ability is driven by intermolecular tail substituent interactions; simulations identified preferred unfolded conformations. | researchgate.net |

Docking Studies for Ligand-Protein Binding Mechanisms and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). dergipark.org.trox.ac.uk This method is instrumental in understanding the molecular basis of biological activity and is widely used in drug discovery. arxiv.orgarxiv.orgfrontiersin.org

A notable example involves the study of this compound's interaction with an odorant-binding protein (OBP) from the insect Bactrocera minax (BminOBP3). mdpi.com Homology modeling was first used to generate a 3D structure of the protein, after which docking simulations were performed to predict how undecanol binds within its pocket. The docking results indicated that the binding pocket is primarily formed by hydrophobic amino acids and that hydrogen bonds are crucial for the interaction. mdpi.com The study identified specific amino acid residues at the C-terminus of the protein as essential for ligand binding, a finding that was further validated by mutagenesis experiments. mdpi.com Such studies provide detailed insights into the ligand-binding mechanism at a molecular level. mdpi.com

Table 3: Example of Docking Study Results for Undecanol

| Protein Target | Key Interacting Residues (Predicted) | Type of Interaction | Binding Affinity (Ki) | Reference |

| BminOBP3 (wild-type) | I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, P122 | Hydrophobic interactions, Hydrogen bonds | 11.59 ± 0.51 µM | mdpi.com |

| BminOBP3 (T-OBP3 mutant) | Lacks C-terminus (I116-P122) | - | 19.57 ± 0.45 µM (decreased affinity) | mdpi.com |

| BminOBP3 (V120A mutant) | Alanine (B10760859) replaces Valine at position 120 | - | Binding abolished | mdpi.com |

Structure-Activity Relationship (SAR) Modeling for Predicting Biological Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. collaborativedrug.comijpsr.comresearchgate.netnih.gov These models are predictive tools used to estimate the activity of new or untested compounds, thereby guiding the synthesis of more effective molecules and reducing the need for extensive animal testing. ajol.infooncodesign-services.com

For aliphatic alcohols, QSAR studies have been conducted to predict various biological and toxicological endpoints. ajol.infonih.gov For example, the toxicity of alcohols to organisms like Tetrahymena pyriformis has been modeled using molecular descriptors such as the octanol-water partition coefficient (logP) and other 3D geometrical descriptors. ajol.info These models establish a mathematical equation linking these structural features to the observed biological effect, such as the 50% inhibitory growth concentration (IGC50). ajol.info

Similarly, QSAR models have been developed to predict the odor threshold of aliphatic alcohols, which is crucial for their application in the fragrance industry. srce.hr These models can help in screening large databases of compounds to identify potent odorants. srce.hr The development of robust QSAR models relies on high-quality data and rigorous statistical validation to ensure their predictive power. ajol.infonih.gov

Prediction of Environmental Fate Parameters and Distribution using Computational Approaches

Computational models are crucial for assessing the environmental fate of chemicals like this compound. nih.gov These models predict how a substance will distribute and persist in different environmental compartments (air, water, soil, biota) based on its physicochemical properties. mdpi.comcanada.ca Key properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are used as inputs for these models. nih.gov

For 1-undecanol (B7770649), a structural isomer of this compound, models predict it will exist primarily as a vapor in the atmosphere if released to air, where it will be degraded by hydroxyl radicals. nih.gov If released to soil, it is expected to have low mobility due to a high soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov In water, it is expected to adsorb to suspended solids and sediment. nih.gov While specific models for this compound are not detailed in the provided search results, similar behavior can be anticipated based on its structure as a long-chain aliphatic alcohol.

Fugacity models, such as the Mackay level I model, can predict the percentage distribution of a chemical in different environmental compartments. mdpi.com For instance, studies on similar fatty alcohols like 1-dodecanol (B7769020) predict a high affinity for the soil compartment. mdpi.com These predictive tools are vital for environmental risk assessment and are supported by regulatory bodies like REACH. srce.hrnih.gov

Table 4: Predicted Environmental Fate of Aliphatic Alcohols

| Environmental Compartment | Predicted Behavior of Long-Chain Alcohols (e.g., Undecanol) | Governing Physicochemical Property |

| Air | Exists as vapor; degraded by photochemical reactions. | Vapor Pressure, Hydroxyl Radical Reaction Rate |

| Water | Adsorbs to suspended solids and sediment; volatilization is possible but attenuated by adsorption. | Koc, Henry's Law Constant |

| Soil | Low mobility due to strong adsorption to organic matter. | Koc |

| Biota | Potential for bioaccumulation, assessed by Bioconcentration Factor (BCF). | Octanol-Water Partition Coefficient (Kow) |

This table represents generalized predictions for long-chain aliphatic alcohols based on available models. nih.govmdpi.com

Environmental Fate and Degradation Pathways of 3 Undecanol

Biodegradation Processes of 3-Undecanol

Biodegradation is a primary mechanism for the removal of this compound from the environment. This process is mediated by a diverse range of microorganisms that utilize the compound as a source of carbon and energy.

The microbial metabolism of this compound, a secondary alcohol, proceeds through specific enzymatic pathways. While primary alcohols are typically oxidized at the terminal carbon, the degradation of secondary alcohols like this compound is initiated at the secondary hydroxyl group.

Microorganisms, particularly bacteria from genera such as Pseudomonas and Rhodococcus, are known to degrade secondary alcohols. The typical metabolic pathway involves the oxidation of the secondary alcohol to its corresponding ketone, in this case, 3-undecanone (B1584539). This initial oxidation is catalyzed by a secondary alcohol dehydrogenase.

Following the formation of the ketone, a Baeyer-Villiger monooxygenase may cleave the ketone, inserting an oxygen atom adjacent to the carbonyl group to form an ester. This ester is then hydrolyzed by esterases into a primary alcohol and a carboxylic acid. These resulting molecules, a shorter-chain alcohol and a fatty acid, can then enter central metabolic pathways, such as the β-oxidation pathway for the fatty acid, leading to their complete mineralization to carbon dioxide and water.